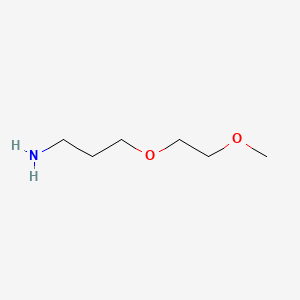

N-(2,2,2-三氟乙基)脲

描述

Synthesis Analysis

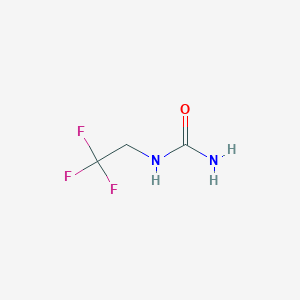

The synthesis of N-(2,2,2-trifluoroethyl)urea and related compounds often involves the reaction of specific isocyanates with amines or other nitrogen-containing compounds. A notable method includes using bis(2,2,2-trifluoroethyl) carbonate as a condensing agent in a one-pot synthesis approach, facilitating the creation of a diverse library of ureas without requiring special conditions for temperature control or the order of addition (Bogolubsky et al., 2014).

Molecular Structure Analysis

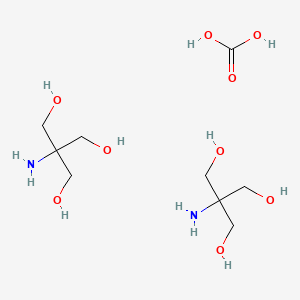

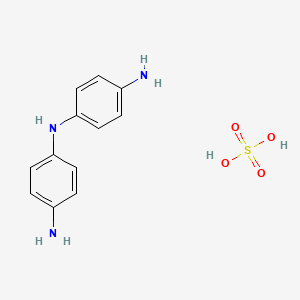

The molecular structure of N-(2,2,2-trifluoroethyl)urea derivatives has been determined through techniques such as single-crystal X-ray diffraction. These studies reveal that the urea group typically adopts a planar configuration, which can be nearly coplanar with adjacent rings, facilitated by intramolecular N-H...O hydrogen bonds. This structural arrangement is crucial for understanding the compound's reactivity and interactions (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

N-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, leading to the formation of diverse derivatives. For instance, reactions with perfluoroisobutene (PFIB) have been described for producing 3,3,3-trifluoroethyl isocyanate, which is further used for synthesizing carbamates and ureas. These reactions underscore the compound's versatility in chemical synthesis and its potential for generating compounds with biological activity (Luzina & Popov, 2015).

科学研究应用

肥料效率和环境影响

N-(2,2,2-三氟乙基)脲及相关化合物在农业中发挥着重要作用,特别是在增强肥料效率和减少环境影响方面。研究表明,某些脲衍生物,如N-(正丁基)硫代磷酰三胺(NBPT),是有效的尿素酶抑制剂。这些抑制剂用于减少基于尿素的肥料中氨的挥发,从而提高作物对氮的利用率,减少环境污染。例如,在肥料中加入NBPT已被发现可以显著减少氨排放以及一氧化氮和二氧化氮的净排放,这些是强效的温室气体(Abalos et al., 2012)。同样,研究表明,这些抑制剂可以提高作物产量和氮吸收,尽管这些增加并不总是统计显著的(Sanz-Cobeña等,2008年)。

尿素基金属配合物的进展

尿素,包括三氟乙基取代的尿素,在金属配合物领域得到了探索。这些配合物在生物活性、传感器性能、光学非线性性能、防腐性和催化活性等各种应用中显示出潜力。这种多样化的应用范围源于尿素和硫脲的独特配位性质,使它们能够与过渡金属形成复杂化合物(Mohapatra et al., 2019)。

尿素在能源供应中的应用

尿素,包括其衍生物,被认为具有作为氢载体的潜力,这对可持续和长期的能源供应至关重要。其丰富性、稳定性、无毒性以及易于运输和储存使其在这方面成为一个有吸引力的选择。科学研究支持了利用尿素作为氢载体的可行性,表明其在燃料电池等应用中具有快速实施的潜力(Rollinson et al., 2011)。

化学合成中的应用

N-(2,2,2-三氟乙基)脲及其衍生物也被用于化学合成。例如,双(2,2,2-三氟乙基)碳酸酯已被用作不对称脂肪族脲的一锅并行合成中的缩合剂。这个过程具有简单和多功能的优点,可以合成各种尿素化合物,而无需严格控制温度和加入速率等条件(Bogolubsky et al., 2014)。

环境影响研究

在农业中使用尿素及其衍生物需要对其环境影响进行研究,特别是关于湖泊和其他水体的水质。实验表明,尿素污染可以降低水质,特别是在富含磷的湖泊中,通过促进有害藻类的生长和增加像微囊藻毒素这样的毒素的浓度(Finlay et al., 2010)。

植物营养和土壤科学

在植物营养和土壤科学的背景下,尿素衍生物对于理解和增强植物对营养物质的吸收至关重要。研究已经集中在植物中尿素的运输上,识别了参与这一过程的特定蛋白质。例如,对拟南芥的研究已经分离出负责尿素运输的基因,为我们提供了关于植物如何管理尿素作为氮源以及其在不同细胞区间移动的见解 (Liu et al., 2003)。

安全和危害

属性

IUPAC Name |

2,2,2-trifluoroethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHCMKXZLFVXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290950 | |

| Record name | N-(2,2,2-Trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)urea | |

CAS RN |

819-60-3 | |

| Record name | 819-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,2,2-Trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)